![molecular formula C37H32ClF6NO9S2 B1193251 NIR-O2˙–](/img/no-structure.png)
NIR-O2˙–
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Overview
Description
NIR-O2˙– is a NIR NIR O2˙– probe which displays superior sensitivity to NIR O2˙– and has the capability to monitor trace amounts of intracellular NIR O2˙– in AKI in vivo.
Scientific Research Applications
1. Near-Infrared Spectroscopy in Wood and Paper Industry
Near-infrared (NIR) spectroscopy is instrumental in the wood and paper industry for assessing both chemical and physical properties. It is especially beneficial in situations where the characteristic cellular structure of wood materials is maintained. In the paper-making process, NIR spectroscopy serves as a vital online measurement technique during process control. This non-destructive method significantly contributes to fundamental and applied research in wood and paper industries (Tsuchikawa, 2007), (Tsuchikawa & Schwanninger, 2013).
2. Quality Assessment in Food and Beverages
NIR spectroscopy has gained prominence in assessing the quality of various food products, including liquid foods. It helps in determining the quality attributes of beverages, dairy products, and oils, offering efficient analysis for the food industry. This technique is crucial for the classification and authentication of liquid foods, ensuring quality control and detection of adulteration (Wang et al., 2017).
3. Applications in Wildlife and Biodiversity Research
NIR spectroscopy plays a significant role in wildlife and biodiversity research, facilitating the cataloging of individual variation essential for ecological and evolutionary analyses. It is applied in taxonomy, physiology, habitat evaluation, and population monitoring. This technology embraces the inherent variation in wildlife systems, contributing to conservation outcomes (Vance et al., 2016).
4. NIR Spectroscopy in Agriculture
NIR spectroscopy, particularly hyperspectral imaging, is increasingly used in crop and plant sciences. It offers a non-destructive, high-throughput method for analyzing various parameters in crops and plants. This method is pivotal for characterizing crops, monitoring growth, and enhancing agricultural practices (Cozzolino & Roberts, 2016).
5. NIR in Pharmaceutical Industry
In the pharmaceutical industry, NIR spectroscopy aids in raw material identification, quality control of solid dosage forms, and process monitoring. Its non-destructive nature and rapid analysis capabilities make it a preferred method for ensuring product quality and safety (Reich, 2005).
6. NIR Spectroscopy in Medical Research
NIR spectroscopy has found applications in medical research, such as in dental and craniofacial research. It supports the development of technologies and methodologies for better dental practices and improved patient care (Pihlstrom & Tabak, 2005).
properties
Product Name |
NIR-O2˙– |
---|---|
Molecular Formula |
C37H32ClF6NO9S2 |
Molecular Weight |
848.22 |
IUPAC Name |
(E)-7-Chloro-9-(2-(ethoxycarbonyl)phenyl)-6-(((trifluoromethyl)sulfonyl)oxy)-4-(2-((E)-1,3,3-trimethylindolin-2-ylidene)ethylidene)-1,2,3,4-tetrahydroxanthylium Triflate |
InChI |
InChI=1S/C36H32ClF3NO6S.CHF3O3S/c1-5-45-34(42)23-13-7-6-12-22(23)32-24-14-10-11-21(17-18-31-35(2,3)26-15-8-9-16-28(26)41(31)4)33(24)46-29-20-30(27(37)19-25(29)32)47-48(43,44)36(38,39)40;2-1(3,4)8(5,6)7/h6-9,12-13,15-20H,5,10-11,14H2,1-4H3;(H,5,6,7)/q+1;/p-1/b21-17+,31-18+; |
InChI Key |
QULNDWQJJFGNMG-HGIIFEICSA-M |
SMILES |
CC1(C)/C(N(C)C2=C1C=CC=C2)=C\C=C3CCCC4=C/3[O+]=C5C=C(OS(=O)(C(F)(F)F)=O)C(Cl)=CC5=C4C6=CC=CC=C6C(OCC)=O.O=S([O-])(C(F)(F)F)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NIR-O2˙–; NIR O2˙–; NIRO2˙– |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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